molecular formula C7H8ClNS B8594593 2-Amino-6-chloro-3-methyl-benzenethiol

2-Amino-6-chloro-3-methyl-benzenethiol

Cat. No. B8594593
M. Wt: 173.66 g/mol
InChI Key: WGVSXYLXCYQDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-3-methyl-benzenethiol is a useful research compound. Its molecular formula is C7H8ClNS and its molecular weight is 173.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-chloro-3-methyl-benzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chloro-3-methyl-benzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-6-chloro-3-methyl-benzenethiol

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

2-amino-6-chloro-3-methylbenzenethiol

InChI

InChI=1S/C7H8ClNS/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,9H2,1H3

InChI Key

WGVSXYLXCYQDIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of NaOH (10N, 8.0 mL) was added 7-chloro-4-methyl-benzothiazol-2-ylamine (530 mg, 2.67 mmol) and ethylene glycol (10 mL) then the reaction mixture was stirred at 150° C. for 1 day. After being cooled down, the reaction mixture was filtered. The filtrate was extracted with DCM. The aqueous phase was acidified with HCl 1N and extracted with DCM. Then, the combined organic phases were washed with brine, dried over MgSO4, filtered and evaporated to yield 2-amino-6-chloro-3-methyl-benzenethiol (252 mg, 1.45 mmol, 54%) as a yellow oil.
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.